molecular formula C12H24O2Si B15172332 (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol CAS No. 921764-08-1

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol

Cat. No.: B15172332
CAS No.: 921764-08-1
M. Wt: 228.40 g/mol
InChI Key: DHZLNENPPHPMNO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol is an organic compound that features a silyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Aldehydes or ketones

    Reduction: Alcohols or alkanes

    Substitution: Various substituted silyl ethers

Scientific Research Applications

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol has several scientific research applications:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyl(dimethyl)silyl group is stable under a variety of conditions, making it an effective protecting group. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles during substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • (3-Iodopropyl)trimethoxysilane
  • (3-Bromopropyl)trimethoxysilane

Uniqueness

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol is unique due to its specific structural configuration and the presence of the silyl ether group. This makes it particularly useful as a protecting group in organic synthesis, offering stability and ease of removal under mild conditions.

Properties

CAS No.

921764-08-1

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

(4R)-4-[tert-butyl(dimethyl)silyl]oxyhexa-2,5-dien-1-ol

InChI

InChI=1S/C12H24O2Si/c1-7-11(9-8-10-13)14-15(5,6)12(2,3)4/h7-9,11,13H,1,10H2,2-6H3/t11-/m1/s1

InChI Key

DHZLNENPPHPMNO-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](C=C)C=CCO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C=C)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.